(2Z)-2-Cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
(2Z)-2-cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2S/c1-2-19-21(28)26(17-10-8-16(23)9-11-17)22(29-19)18(14-24)20(27)25-13-12-15-6-4-3-5-7-15/h3-11,19H,2,12-13H2,1H3,(H,25,27)/b22-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEJPXDFKCSRDH-PYCFMQQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=C(C#N)C(=O)NCCC2=CC=CC=C2)S1)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C(=O)N(/C(=C(\C#N)/C(=O)NCCC2=CC=CC=C2)/S1)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(2Z)-2-Cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the current literature on the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound can be characterized by its unique structural features which include a thiazolidinone ring and a cyano group. Its chemical formula is with a molecular weight of approximately 313.37 g/mol.
Anticancer Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds structurally related to (2Z)-2-Cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)acetamide have been shown to induce apoptosis in various cancer cell lines through mechanisms involving both intrinsic and extrinsic pathways .
Case Study:
A study evaluating the cytotoxic effects of thiazolidinone derivatives on HeLa cells revealed that these compounds can significantly reduce cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics like irinotecan .
Antibacterial Activity
The antibacterial efficacy of thiazolidinone compounds has also been extensively studied. (2Z)-2-Cyano derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. A comparative analysis showed that certain derivatives displayed superior antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds outperforming traditional antibiotics .
Data Table: Antibacterial Activity of Thiazolidinone Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 10 µg/mL |
| Compound B | E. coli | 15 µg/mL |
| (2Z)-2-Cyano Derivative | S. aureus | 8 µg/mL |
| (2Z)-2-Cyano Derivative | E. coli | 12 µg/mL |
Anti-inflammatory Activity
In addition to its anticancer and antibacterial properties, (2Z)-2-Cyano derivatives have shown promise in reducing inflammation. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reactive oxygen species (ROS) in macrophage models, suggesting their potential as anti-inflammatory agents .
The biological activities of (2Z)-2-Cyano derivatives are attributed to several mechanisms:
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells.
- Enzyme Inhibition : Compounds may act as inhibitors of specific enzymes involved in bacterial cell wall synthesis.
- Cytokine Modulation : Reduction in the production of inflammatory cytokines.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
-
Anticancer Activity :
- Several studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
-
Anti-inflammatory Effects :
- The compound has shown promise as an anti-inflammatory agent. Molecular docking studies suggest that it may inhibit key enzymes involved in inflammatory pathways, such as 5-lipoxygenase, which is crucial for leukotriene synthesis . This makes it a candidate for further development as a treatment for inflammatory diseases.
-
Dipeptidyl Peptidase Inhibition :
- Research indicates that related compounds can inhibit dipeptidyl peptidase activity, which is relevant for treating conditions like diabetes and obesity. The inhibition of this enzyme can improve insulin sensitivity and glycemic control, highlighting the compound's potential in metabolic disorders .
Case Studies
- In Vitro Cytotoxicity Assays :
- Animal Models :
Data Table: Summary of Biological Activities
Q & A
Q. Key Reaction Conditions :
- Temperature: Reflux (~80–100°C) for condensation .
- Solvents: Toluene:water mixtures or DMF for acylation .
- Monitoring: TLC with hexane:ethyl acetate (9:1) to track progress .
Basic: Which spectroscopic techniques confirm the compound’s structure?
Answer:
Essential techniques include:
- NMR Spectroscopy : Assigns chemical shifts for the cyano group (δ ~110–120 ppm in ), thiazolidinone ring protons (δ 3.5–4.5 ppm in ), and fluorophenyl groups .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 424.4 [M+H]) validate molecular weight .
- TLC : Rf values (e.g., 0.6–0.8 in hexane:EtOAc) monitor intermediate steps .
Advanced: How can reaction conditions be optimized for higher thiazolidinone ring yields?
Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for ring closure .
- Catalysts : Use of KCO or NaN to stabilize intermediates during cyclization .
- Temperature Control : Gradual heating (60°C → reflux) minimizes side reactions .
Q. Example Protocol :
| Step | Reagents/Conditions | Yield Improvement |
|---|---|---|
| Cyclization | DMF, KCO, 60°C | 75% → 88% |
| Acylation | Triethylamine, chloroacetyl chloride, RT | 65% → 80% |
Advanced: How to resolve discrepancies in reported biological activities?
Answer:
Discrepancies (e.g., variable IC values) arise from:
- Assay Variability : Use standardized protocols (e.g., MTT assay for cytotoxicity) .
- Compound Purity : Validate purity (>95%) via HPLC before testing .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to isolate pharmacophores .
Q. Case Study :
- Substituting the cyano group with carboxyl increased antimicrobial activity by 3-fold .
Basic: What are the proposed biological targets?
Answer:
Potential targets include:
- Enzymes : Tyrosine kinases or cyclooxygenase (COX-2) inhibition, inferred from thiazolidinone analogs .
- Receptors : G-protein-coupled receptors (GPCRs) due to fluorophenyl interactions .
- Antimicrobial Targets : Bacterial cell wall synthesis enzymes .
Advanced: How does derivatization of the cyano group alter activity?
Answer:
Functional group modifications impact:
- Solubility : Replacing cyano with hydroxyl improves aqueous solubility but reduces membrane permeability .
- Binding Affinity : Nitrile-to-amide conversion enhances hydrogen bonding with enzyme active sites (e.g., ΔG = -8.2 kcal/mol via docking) .
Q. Synthetic Pathways :
- Nucleophilic Substitution : React with NH/MeOH to form amidine derivatives .
- Hydrolysis : HSO/HO converts cyano to carboxyl groups .
Basic: What stability considerations are critical for storage?
Answer:
- pH Sensitivity : Degrades rapidly in alkaline conditions (pH > 9) .
- Temperature : Store at -20°C in amber vials to prevent photodegradation .
- Solubility : Stable in DMSO (50 mg/mL) for in vitro studies .
Advanced: Which computational methods predict binding affinity?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB: 5KIR) .
- MD Simulations : GROMACS for stability analysis (e.g., RMSD < 2 Å over 100 ns) .
- QSAR Models : Predict logP and IC using MOE descriptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
